molecular formula C21H22N4O B2358001 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone CAS No. 2097884-26-7

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone

Cat. No.: B2358001
CAS No.: 2097884-26-7
M. Wt: 346.434
InChI Key: PFNZRRLCZHCZBX-UHFFFAOYSA-N
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Description

The compound “1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a type of heterocyclic aromatic organic compound that contains three nitrogen atoms. It also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole and piperidine rings, as well as the ketone group. The triazole ring can participate in a variety of reactions, including nucleophilic substitutions and reductions .

Scientific Research Applications

Flame Retardants for Polypropylene

Triazene compounds have been investigated for their potential as a novel class of flame retardants for polypropylene. These compounds, including derivatives of triazenes and piperidines, have shown to decompose exothermically, generating radical species that could retard flame propagation in polymeric materials. This suggests the potential utility of similar compounds in enhancing fire resistance of materials (Pawelec et al., 2012).

Synthesis of Isoxazoline Derivatives

Isoxazoline derivatives bearing a 1,2,4-triazole moiety have been synthesized using a process that involves the aldol condensation of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone and various benzaldehydes, with piperidine acting as a catalyst. This highlights the versatility of piperidine derivatives in facilitating the synthesis of heterocyclic compounds with potential biological activity (Dong et al., 2012).

Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibitive properties on metals in various environments. For example, certain piperidine derivatives have demonstrated effectiveness in inhibiting brass corrosion in natural seawater, which points to the application of similar compounds in protecting metals against corrosion in marine and other corrosive environments (Xavier & Rajendran, 2011).

Antimicrobial and Antifungal Agents

Compounds containing piperidine and triazole moieties have been explored for their antimicrobial and antifungal activities. This includes the synthesis of novel series of triazines and triazoles, which have shown potential as antifungal agents against various strains, suggesting the importance of these structures in developing new therapeutic agents (Sangshetti & Shinde, 2010).

Properties

IUPAC Name

2,2-diphenyl-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(24-15-11-19(12-16-24)25-22-13-14-23-25)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13-14,19-20H,11-12,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNZRRLCZHCZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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